N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This approach is favored for its efficiency, simplicity, and environmentally benign nature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial, antitumor, and anti-inflammatory properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Olprinone: A heart-failure drug.
Uniqueness
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide is unique due to its specific structural features and the range of biological activities it exhibits. Unlike some similar compounds, it has been studied for its potential as a fluorescent probe and its diverse applications in various scientific fields.
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-11-12-25-14-20(24-21(25)13-16)17-7-9-18(10-8-17)23-22(26)15-27-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZFMXZIDFYREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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